molecular formula C8H5ClN4O2 B14289410 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride CAS No. 113443-78-0

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride

Cat. No.: B14289410
CAS No.: 113443-78-0
M. Wt: 224.60 g/mol
InChI Key: ZHLHAUBMNNDMNM-UHFFFAOYSA-N
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Description

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride is a chemical compound with a complex structure that includes both diazonium and phthalazine moieties

Preparation Methods

The synthesis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride typically involves the reaction of phthalic anhydride with hydrazine to form 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the diazonium chloride.

Chemical Reactions Analysis

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the diazonium group into other functional groups.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s unique structure makes it a useful tool in biochemical studies.

    Industry: Used in the production of dyes and pigments due to its diazonium group.

Mechanism of Action

The mechanism of action of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride include:

    Phthalhydrazide: A related compound with similar structural features.

    1,4-Phthalazinedione: Another compound with a phthalazine moiety.

    2,3-Dihydrophthalazine-1,4-dione: Shares the phthalazine core structure

Properties

CAS No.

113443-78-0

Molecular Formula

C8H5ClN4O2

Molecular Weight

224.60 g/mol

IUPAC Name

1,4-dioxo-2,3-dihydrophthalazine-5-diazonium;chloride

InChI

InChI=1S/C8H4N4O2.ClH/c9-10-5-3-1-2-4-6(5)8(14)12-11-7(4)13;/h1-3,9H;1H

InChI Key

ZHLHAUBMNNDMNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+]#N)C(=O)NNC2=O.[Cl-]

Origin of Product

United States

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